3-Bromo-2-methylpyridin-4-amine

Descripción general

Descripción

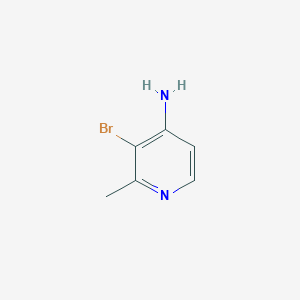

3-Bromo-2-methylpyridin-4-amine: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by a bromine atom at the third position, a methyl group at the second position, and an amino group at the fourth position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2-methylpyridin-4-amine involves the bromination of 2-methylpyridin-4-amine. The process typically includes the following steps:

Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the bromine atom’s electrophilic character for palladium-catalyzed coupling with arylboronic acids.

Reagents and Conditions

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])

-

Base: Potassium phosphate (K₃PO₄)

-

Solvent: Dimethylformamide (DMF) or toluene

-

Temperature: 80–100°C under inert atmosphere

Mechanism

The palladium catalyst oxidatively adds to the C–Br bond, forming a Pd(II) intermediate. Transmetalation with the arylboronic acid occurs, followed by reductive elimination to yield the coupled product.

Products

A series of 5-aryl-2-methylpyridin-3-amine derivatives (e.g., 2a–2i ) are synthesized with moderate to good yields (50–85%) .

| Entry | Arylboronic Acid | Product Structure | Yield (%) |

|---|---|---|---|

| 2a | Phenyl | 5-Phenyl-2-methylpyridin-3-amine | 78 |

| 2b | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 72 |

| 2c | 3-Nitrophenyl | 5-(3-Nitrophenyl)-2-methylpyridin-3-amine | 65 |

Key Findings

Electrophilic Substitution via Diazonium Intermediates

The amino group facilitates diazotization, enabling bromine retention or replacement under controlled conditions.

Reagents and Conditions

-

Diazotization: NaNO₂, HBr (48%), −10°C to 0°C

-

Solvent: Aqueous HBr

-

Workup: pH adjustment to alkaline conditions (NaOH)

Mechanism

-

Diazonium Salt Formation : The amino group reacts with HBr and NaNO₂ to form a diazonium ion.

-

Bromine Retention : The diazonium intermediate stabilizes the bromine substituent, preventing debromination .

Products

-

3-Bromo-4-methylpyridine derivatives with retained bromine and modified substituents.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring allows nucleophilic attack at the 3-position.

Reagents and Conditions

-

Nucleophiles: Amines, alkoxides, or thiols

-

Solvent: Polar aprotic solvents (e.g., DMSO)

-

Temperature: 60–120°C

Products

-

3-Substituted-2-methylpyridin-4-amine derivatives.

-

Example: Reaction with morpholine yields 3-morpholino-2-methylpyridin-4-amine .

Oxidation Reactions

The amino group undergoes oxidation to nitro or imino functionalities.

Reagents and Conditions

-

Oxidizing Agents: H₂O₂, KMnO₄, or RuO₄

-

Solvent: Acetic acid or aqueous media

-

Temperature: 25–80°C

Products

Comparative Reactivity Insights

The compound’s reactivity is influenced by substituent effects:

| Position | Substituent | Reactivity Impact |

|---|---|---|

| 2 | Methyl | Steric hindrance reduces electrophilic substitution at adjacent positions |

| 3 | Bromine | Activates ring for nucleophilic substitution; participates in cross-coupling |

| 4 | Amino | Directs electrophiles to para positions; stabilizes intermediates via resonance |

Aplicaciones Científicas De Investigación

3-Bromo-2-methylpyridin-4-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules and heterocyclic compounds.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the amino group can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its biological effects and therapeutic potential.

Comparación Con Compuestos Similares

2-Bromo-4-methylpyridine: Similar structure but lacks the amino group at the fourth position.

6-Bromo-2,4-dimethylpyridin-3-amine: Contains an additional methyl group and a different substitution pattern.

Uniqueness: 3-Bromo-2-methylpyridin-4-amine is unique due to the specific arrangement of the bromine, methyl, and amino groups on the pyridine ring. This unique structure imparts distinct reactivity and potential biological activities, making it valuable in various fields of research and industry.

Actividad Biológica

3-Bromo-2-methylpyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This compound, with the molecular formula C₆H₇BrN₂, is characterized by a bromine atom at the 3-position and an amino group at the 4-position of the pyridine ring. Its unique structural features enable various chemical transformations, making it a valuable candidate for drug development and organic synthesis.

The compound can be synthesized through several methods, including the Suzuki cross-coupling reaction, which involves coupling arylboronic acids with 5-bromo-2-methylpyridin-3-amine. This method has been shown to produce novel pyridine derivatives efficiently, yielding moderate to good results .

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Key Features | Yield |

|---|---|---|

| Suzuki Cross-Coupling | Palladium-catalyzed reaction with arylboronic acids | Moderate to Good |

| Polymerization-Induced Self-Assembly (PISA) | Produces colloidal dispersions with diverse morphologies | Variable |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in anti-cancer and anti-thrombolytic applications. Studies have shown that derivatives of this compound can inhibit biofilm formation and exhibit hemolytic activity .

Case Studies

- Anti-Cancer Activity : In vitro studies demonstrated that certain derivatives of this compound showed significant cytotoxic effects against cancer cell lines. The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth and survival.

- Anti-Thrombolytic Activity : The compound has been tested for its ability to inhibit thrombus formation. The results indicated a dose-dependent inhibition, suggesting potential applications in treating thrombotic disorders.

Mechanistic Insights

Density Functional Theory (DFT) studies have provided insights into the electronic properties and reactivity of this compound derivatives. The analysis of frontier molecular orbitals revealed potential reaction pathways and indicated that these compounds could serve as chiral dopants in liquid crystal applications .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, each exhibiting unique biological activities:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-N-(3-bromothiophen-2-yl)methylene)-2-methylaniline | Contains thiophene moiety | Exhibits distinct electronic properties |

| 5-Amino-3-bromo-2-methylpyridine | Amino group at different position | Used in synthesizing tyrosine kinase inhibitors |

| 4-Bromoaniline | Simple aniline structure | Primarily used as a dye |

These compounds differ significantly in their biological activities due to variations in functional groups and molecular structures.

Propiedades

IUPAC Name |

3-bromo-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQJEWNCZJALJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540241 | |

| Record name | 3-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-41-7 | |

| Record name | 3-Bromo-2-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.